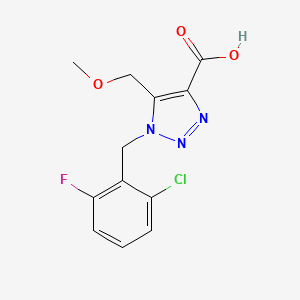
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound characterized by the presence of a benzofuran sulfonamide moiety linked to a pyrazole ring with a thiophene substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring precise reaction conditions:
Formation of the Pyrazole Ring: : This initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated ketone, forming the pyrazole core.
Thiophene Introduction: : The thiophene ring can be introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Sulfonamide Synthesis: : The final sulfonamide bond is created via a condensation reaction between an amine precursor and a sulfonyl chloride derivative.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial production involves optimizing each reaction step for efficiency and yield. This might include the use of continuous flow reactors for improved control over reaction parameters and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfonamide group can undergo oxidation reactions under the influence of strong oxidizing agents.
Reduction: : The pyrazole ring may undergo reduction reactions to form dihydropyrazole derivatives.
Substitution: : The thiophene and benzofuran rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, potentially enhancing its biological activity.
Applications De Recherche Scientifique
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has been explored in several scientific research domains:
Chemistry: : As a building block for more complex molecules with diverse functionalities.
Biology: : Studied for its potential as a modulator of enzyme activity and cellular pathways.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Inhibition of Enzymatic Activity: : Binding to the active site of an enzyme, thereby preventing substrate access and reducing enzymatic function.
Modulation of Receptor Signaling: : Interacting with cellular receptors to alter signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-(2,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-(3-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-benzofuran-5-sulfonamide
These compounds share structural motifs but differ in their substituents, which can significantly affect their biological activity and applications.
For more detailed references and deeper insights, diving into academic journals and specialized chemical databases would be essential. Let’s not keep our curiosity capped here—what else would you like to explore?
Propriétés
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,14-3-4-16-13(12-14)6-10-23-16)18-7-9-20-8-5-15(19-20)17-2-1-11-24-17/h1-5,8,11-12,18H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCHJYOPQSRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2782053.png)





![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)
![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782068.png)
![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)
![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)
![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)

